2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride
CAS No.: 1172873-57-2
Cat. No.: VC18417423
Molecular Formula: C17H18ClN3
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172873-57-2 |
|---|---|
| Molecular Formula | C17H18ClN3 |
| Molecular Weight | 299.8 g/mol |
| IUPAC Name | (8-ethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C17H17N3.ClH/c1-2-12-9-6-10-14-11-15(13-7-4-3-5-8-13)17(20-18)19-16(12)14;/h3-11H,2,18H2,1H3,(H,19,20);1H |
| Standard InChI Key | HRRIBRSCIKJJIR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC2=CC(=C(N=C21)NN)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring). Key substitutions include:
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Hydrazino group (-NH-NH): Positioned at the 2nd carbon of the quinoline ring, this group introduces nucleophilic reactivity and hydrogen-bonding potential .
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Ethyl group (-CHCH): Located at the 8th carbon, this alkyl substituent influences hydrophobicity and steric interactions.
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Phenyl group (-CH): Attached to the 3rd carbon, this aromatic moiety enhances π-π stacking interactions .
The hydrochloride salt form (evident from the molecular formula) improves aqueous solubility, a critical factor for bioavailability in drug design .
Spectroscopic and Computational Data
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IUPAC Name: (8-Ethyl-3-phenylquinolin-2-yl)hydrazine hydrochloride .
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Topological Polar Surface Area: 50.9 Ų, indicating moderate polarity .
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Hydrogen Bond Donor/Acceptor Count: 3 donors and 3 acceptors, suggesting significant intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 299.8 g/mol | |
| Exact Mass | 299.1189 Da | |
| Rotatable Bond Count | 3 | |
| Heavy Atom Count | 21 | |
| Complexity | 301 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s structural motifs align with pharmacophores found in:
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Antimalarial Agents: Quinoline derivatives like chloroquine.
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Kinase Inhibitors: Targeting cancer-related enzymatic pathways.
Chemical Probes
Its hydrazino group serves as a chelating ligand for metal ions, useful in catalysis or sensor development.
| Supplier | Location | Purity | Catalog Number |
|---|---|---|---|
| BioBlocks Incorporated | United States | >95% | Custom |
Comparative Analysis with Analogues
2-Hydrazino-8-methyl-3-phenylquinoline Hydrochloride
A methyl-substituted analogue (CAS 1172400-01-9, CID 43866134) exhibits a lower molecular weight (285.77 g/mol) and reduced hydrophobicity due to the shorter alkyl chain .
Table 3: Ethyl vs. Methyl Derivatives
| Property | Ethyl Derivative | Methyl Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 299.8 g/mol | 285.77 g/mol |
| Rotatable Bonds | 3 | 2 |
Future Directions
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Biological Screening: Prioritize assays for antimicrobial, anticancer, and anti-inflammatory activity.
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Structural Optimization: Explore substitutions at the 8th position to modulate lipophilicity.
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Crystallography: Resolve 3D structure to inform computational docking studies.
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